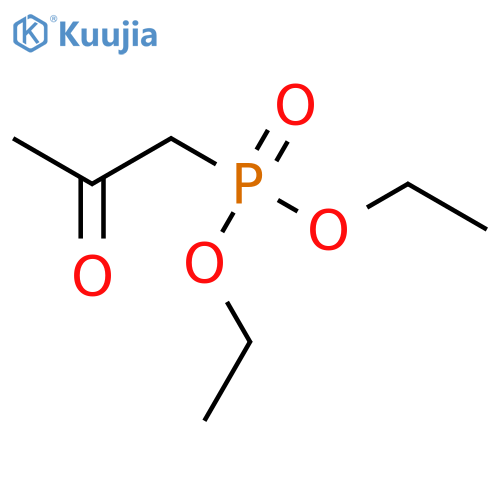Cas no 1067-71-6 (Diethyl (2-oxopropyl)phosphonate)

1067-71-6 structure
商品名:Diethyl (2-oxopropyl)phosphonate
Diethyl (2-oxopropyl)phosphonate 化学的及び物理的性質
名前と識別子
-
- Diethyl (2-oxopropyl)phosphonate
- (2-Oxopropyl)phosphonic Acid Diethyl Ester
- 1-diethoxyphosphorylpropan-2-one
- Acetonylphosphonic Acid Diethyl Ester
- Diethyl Acetonylphosphonate
- Phosphonicacid, (2-oxopropyl)-, diethyl ester (9CI)
- Phosphonic acid, acetonyl-, diethylester (6CI,7CI,8CI)
- 1-Diethoxyphosphinyl-2-propanone
- 2-Oxopropylphosphonicacid diethyl ester
- Diethyl(acetylmethyl)phosphonate
- Diethyl 2-oxopropanephosphonate
- Diethyl phosphonoacetone
- NSC 408852
- AURORA KA-1476
- DIETHYL ACETYLPHOSPHONATE
- Diethyl (2-oxopropyl)phosphote
- Diethyle(2-oxopropyl)phosphonate
- ACETYLPHOSPHONIC ACID DIETHYL ESTER
- Diethylacetonylphosphonate
- DIETHYL(2-OXOPROPYL)PHOSPHONATE
- Diethyl (2-oxopropyl)phosphonate,96%
- Diethyl acetylmethylphosphonate, 97%
- Diethyl (2-oxopropyl)phosphonate 96%
- diethyl 2-oxopropylphosphonate
- Phosphonic acid, (2-oxopropyl)-, diethyl ester
- NSC408852
- KSC490A4T
- Diethyl acetylmethylphosphonate
- C7H15O4P
- DTXSID90147731
- FT-0633273
- AKOS005255526
- SCHEMBL246813
- EN300-86234
- D3174
- 1067-71-6
- PB48769
- STR04005
- CS-W008714
- Diethyl (2-oxopropyl)phosphonate, 96%
- SY015737
- BB 0263080
- NSC-408852
- RSAFKRSMGOSHRK-UHFFFAOYSA-N
- AMY19196
- 1-diethoxyphosphoryl-propan-2-one
- J-001645
- MFCD00044728
- (2-oxo-propyl)-phosphonic acid diethyl ester
- BBL100721
- STL554515
- 682-094-9
-
- MDL: MFCD00044728
- インチ: 1S/C7H15O4P/c1-4-10-12(9,11-5-2)6-7(3)8/h4-6H2,1-3H3
- InChIKey: RSAFKRSMGOSHRK-UHFFFAOYSA-N
- ほほえんだ: P(C([H])([H])C(C([H])([H])[H])=O)(=O)(OC([H])([H])C([H])([H])[H])OC([H])([H])C([H])([H])[H]
- BRN: 1365081
計算された属性
- せいみつぶんしりょう: 194.07100
- どういたいしつりょう: 194.070795
- 同位体原子数: 0
- 水素結合ドナー数: 0
- 水素結合受容体数: 4
- 重原子数: 12
- 回転可能化学結合数: 6
- 複雑さ: 180
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 0
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- ひょうめんでんか: 0
- 疎水性パラメータ計算基準値(XlogP): 0
- トポロジー分子極性表面積: 52.6
- 互変異性体の数: 3
じっけんとくせい
- 色と性状: 無色液体
- 密度みつど: 1.01 g/mL at 25 °C(lit.)
- ふってん: 126 °C/9 mmHg(lit.)
- フラッシュポイント: 華氏温度:>235.4°f
摂氏度:>113°c - 屈折率: n20/D 1.433(lit.)
- ようかいど: Miscible with tetrahydrofuran, ether, dichloromethane and chloroform.
- PSA: 62.41000
- LogP: 1.84150
- ようかいせい: テトラヒドロフラン/エチルエーテル/ジクロロメタンとクロロホルムに可溶性
Diethyl (2-oxopropyl)phosphonate セキュリティ情報
- シグナルワード:Warning
- 危害声明: H227-H315-H319-H335
- 警告文: P261; P264; P271; P280; P302+P352; P304+P340; P305+P351+P338; P312; P321; P332+P313; P337+P313; P362; P403+P233; P405; P501
- 危険物輸送番号:NONH for all modes of transport
- WGKドイツ:3
- 危険カテゴリコード: S 24/25:肌と目の接触を防ぐ。
- セキュリティの説明: S24/25
- ちょぞうじょうけん:Inert atmosphere,Room Temperature
- セキュリティ用語:S24/25
Diethyl (2-oxopropyl)phosphonate 税関データ
- 税関コード:2931900090
- 税関データ:
中国税関番号:
2931900090概要:
その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。監督管理条件:AB(入国貨物通関表、出国貨物通関表)。最恵国待遇関税:6.5%。一般関税:30.0%
要約:
2931900090。その他の有機−無機化合物。付加価値税:17.0%。税金還付率:13.0%。管理条件:AB(輸入貨物検査証明書、輸出貨物検査証明書)。最恵国待遇関税:6.5%。一般関税:30.0%
Diethyl (2-oxopropyl)phosphonate 価格詳細 >>
| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
|---|---|---|---|---|---|---|---|---|
| BAI LING WEI Technology Co., Ltd. | 919785-5G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 5G |
¥ 239 | 2022-04-26 | |
| Ambeed | A108705-100g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 97% | 100g |
$243.0 | 2025-02-21 | |
| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1015967-10g |
1-Diethoxyphosphinyl-2-propanone |
1067-71-6 | 98% | 10g |
¥143.00 | 2024-08-09 | |
| TRC | D476565-100g |
Diethyl (2-Oxopropyl)phosphonate |
1067-71-6 | 100g |
$ 1450.00 | 2022-06-05 | ||
| Oakwood | 079617-5g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 95% | 5g |
$27.00 | 2024-07-19 | |
| SHANG HAI MAI KE LIN SHENG HUA Technology Co., Ltd. | D807126-25g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | ≥95% | 25g |
¥518.00 | 2022-09-28 | |
| BAI LING WEI Technology Co., Ltd. | 919785-25G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 25G |
¥ 886 | 2022-04-26 | |
| BAI LING WEI Technology Co., Ltd. | 919785-1G |
Diethyl (2-oxopropyl)phosphonate, 96% |
1067-71-6 | 96% | 1G |
¥ 109 | 2022-04-26 | |
| SHANG HAI A LA DING SHENG HUA KE JI GU FEN Co., Ltd. | D107739-1g |
Diethyl (2-oxopropyl)phosphonate |
1067-71-6 | 96% | 1g |
¥29.90 | 2023-09-03 | |
| A FA AI SHA , SAI MO FEI SHI ER KE JI QI XIA GONG SI | H26896-5g |
Diethyl acetylmethylphosphonate, 97% |
1067-71-6 | 97% | 5g |
¥1562.00 | 2023-02-28 |
Diethyl (2-oxopropyl)phosphonate 関連文献
-
Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157
-
2. 1,5-Asymmetric induction of chirality: highly diastereoselective synthesis of homoallylic tertiary alcohols by the Lewis acid-mediated addition of allylstannanes into ketones in the side-chain of π-allyltricarbonyliron lactone complexesSteven V. Ley,Liam R. Cox J. Chem. Soc. Perkin Trans. 1 1997 3315
-
3. Synthesis of the C-14–C-26 segment of amphidinolide BHaruaki Ishiyama,Takahiro Takemura,Masashi Tsuda,Jun’ichi Kobayashi J. Chem. Soc. Perkin Trans. 1 1999 1163
-
4. The use of π-allyltricarbonyliron lactone complexes in the synthesis of the resorcylic macrolides α- and β-zearalenolSvenja Burckhardt,Steven V. Ley J. Chem. Soc. Perkin Trans. 1 2002 874
-
Kanumuri Ramesh Reddy,Elisa Lubian,M. Phani Pavan,Han-Je Kim,Eunkyung Yang,Dewey Holten,Jonathan S. Lindsey New J. Chem. 2013 37 1157
1067-71-6 (Diethyl (2-oxopropyl)phosphonate) 関連製品
- 2537-48-6(Diethyl Cyanomethylphosphonate)
- 1067-73-8(Diethyl (2-oxobutyl)phosphonate)
- 683-08-9(Diethyl methylphosphonate)
- 867-13-0(Triethyl phosphonoacetate)
- 1067-71-6(Diethyl (2-oxopropyl)phosphonate)
- 4202-14-6(Dimethyl (2-oxopropyl)phosphonate)
- 311-46-6(Ethyl Dimethylphosphonoacetate)
- 1067-74-9(Methyl diethylphosphonoacetate)
- 78-46-6(Dibutyl Butylphosphonate)
- 2323-74-2(Diethyl [4-(ethoxycarbonyl)butyl]phosphonate)
推奨される供給者
Tiancheng Chemical (Jiangsu) Co., Ltd
(CAS:1067-71-6)丙酮基膦酸二乙酯

清らかである:99%
はかる:25KG,200KG,1000KG
価格 ($):問い合わせ
Amadis Chemical Company Limited
(CAS:1067-71-6)Diethyl (2-oxopropyl)phosphonate

清らかである:99%/99%
はかる:500g/100g
価格 ($):872.0/219.0